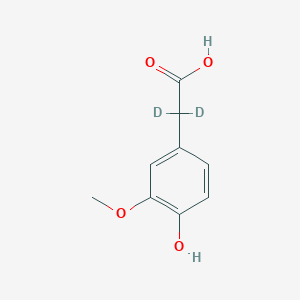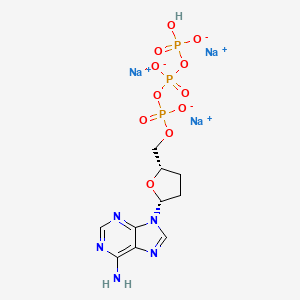
Parp-1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp-1-IN-1 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes. PARP-1 plays a crucial role in the repair of single-strand breaks in DNA by catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. Inhibition of PARP-1 has therapeutic potential in the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1 and BRCA2 mutations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Parp-1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions such as alkylation, acylation, or cyclization.
Coupling Reaction: The intermediate is then coupled with another reactant under specific conditions, such as the presence of a base or catalyst, to form the final product.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and implementing efficient purification methods to achieve high yields and purity.
化学反応の分析
Types of Reactions: Parp-1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
Parp-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP-1 in DNA repair and other cellular processes.
Biology: Employed in research to understand the molecular mechanisms of DNA damage response and repair.
Medicine: Investigated for its therapeutic potential in treating cancers with DNA repair deficiencies, such as breast and ovarian cancers with BRCA mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP-1.
作用機序
Parp-1-IN-1 exerts its effects by selectively inhibiting the activity of PARP-1. The compound binds to the catalytic domain of PARP-1, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA single-strand breaks, ultimately causing cell death in cancer cells with deficient DNA repair mechanisms. The molecular targets and pathways involved include the DNA damage response pathway and the base excision repair pathway .
類似化合物との比較
Olaparib: A PARP-1 inhibitor approved for the treatment of BRCA-mutated ovarian and breast cancers.
Rucaparib: Another PARP-1 inhibitor used in the treatment of ovarian cancer.
Niraparib: A PARP-1 inhibitor indicated for the maintenance treatment of ovarian cancer.
Talazoparib: A potent PARP-1 inhibitor used in the treatment of breast cancer with BRCA mutations.
Comparison: Parp-1-IN-1 is unique in its high selectivity and potency for PARP-1 inhibition. Compared to other PARP-1 inhibitors, this compound may offer advantages in terms of efficacy, safety, and therapeutic potential. Its unique chemical structure and binding affinity contribute to its distinct pharmacological profile .
特性
分子式 |
C23H25FN4O |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
2-[3-[(4-aminopiperidin-1-yl)methyl]phenyl]-6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C23H25FN4O/c24-16-11-19-21-18(4-7-26-23(19)29)22(27-20(21)12-16)15-3-1-2-14(10-15)13-28-8-5-17(25)6-9-28/h1-3,10-12,17,27H,4-9,13,25H2,(H,26,29) |
InChIキー |
FNXYFOFBZPBUFN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)C3=C4CCNC(=O)C5=C4C(=CC(=C5)F)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


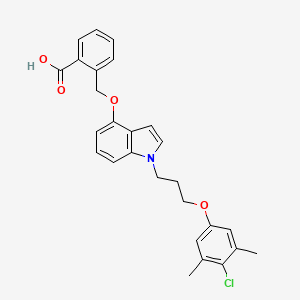
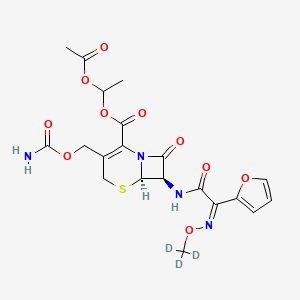
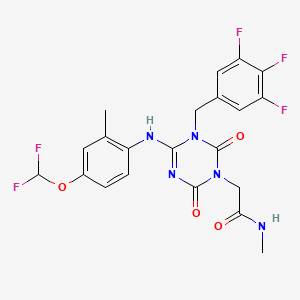
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
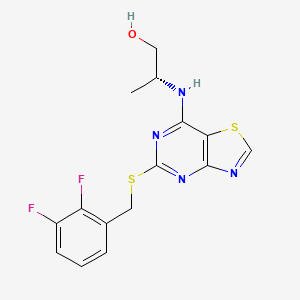


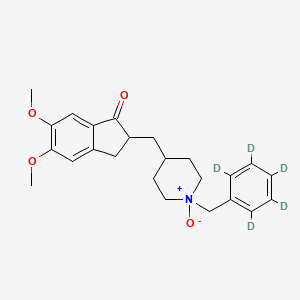
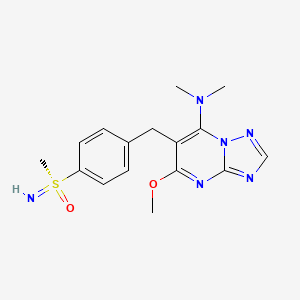
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
